4-Fluoro-2,6-dimethylphenol
Overview
Description
4-Fluoro-2,6-dimethylphenol is an organic compound with the molecular formula C₈H₉FO It is a derivative of phenol, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atoms at the second and sixth positions are replaced by methyl groups
Mechanism of Action
- It is a solid at room temperature and should be stored in a dry environment between 2-8°C .
- The compound is soluble in water, with a solubility of 1.19 mg/ml .
- It has a high gastrointestinal absorption and is BBB permeant .
- It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes .
4-Fluoro-2,6-dimethylphenol
is a chemical compound with the molecular formula C8H9FO . It has a molecular weight of 140.16 .Biochemical Analysis
Biochemical Properties
4-Fluoro-2,6-dimethylphenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as receptors and transport proteins, influencing their function and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound has been found to impact the expression of certain genes involved in detoxification processes, thereby influencing the cell’s ability to respond to oxidative stress and other environmental factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For example, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolism of other compounds, potentially leading to increased or decreased levels of these substances in the body. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, such as exposure to light or heat . Over time, the degradation products of this compound can also exert biological effects, which may differ from those of the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its biotransformation and elimination from the body . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The distribution of this compound within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas. This localization can affect the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biological effects . This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall activity. For example, its presence in the endoplasmic reticulum can affect protein folding and processing, while its localization in mitochondria can impact cellular energy production and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluoro-1,3-dimethylbenzene with a suitable base to form the desired phenol derivative . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
4-Fluoro-2,6-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but with only one methyl group.
2,6-Dimethylphenol: Lacks the fluorine atom, affecting its chemical properties.
4-Fluorophenol: Contains a fluorine atom but lacks the methyl groups.
Uniqueness: 4-Fluoro-2,6-dimethylphenol is unique due to the combination of the fluorine atom and two methyl groups, which confer distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRDTVFZITZMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503666 | |
Record name | 4-Fluoro-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-56-9 | |
Record name | 4-Fluoro-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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